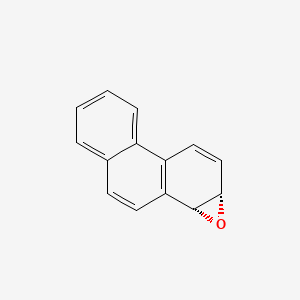
(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene.
Applications De Recherche Scientifique
Chemical Resolution and Racemization
The compound (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene, along with its variants, has been a subject of study in chemical resolution and racemization processes. Research by Boyd et al. (1977) demonstrated the separability of enantiomers of related compounds and provided insights into the spontaneous racemization of these compounds. This study is pivotal in understanding the configurational instability in such compounds, relevant for various chemical syntheses and applications.
Synthesis and Metabolism Analysis
Another significant application lies in the synthesis and metabolism analysis of similar compounds. Boyd et al. (1987) explored the synthesis of triphenylene 1,2-oxide from racemic and optically pure precursors. This research is crucial in understanding the liver microsomal metabolism of these compounds, highlighting their potential applications in pharmacological and toxicological studies.
Stereoselective Metabolism
The stereoselective metabolism of related compounds has also been a subject of interest. In a study by Vyas et al. (1982), the metabolism of enantiomerically pure isomers to diastereomerically related bay-region diol epoxides was analyzed. This study sheds light on the differential metabolic pathways based on stereoselectivity, which is essential for understanding the behavior of these compounds in biological systems.
Enantioselectivity in Biochemical Reactions
Enantioselectivity in biochemical reactions involving similar epoxides has been studied, as demonstrated in research by Watabe et al. (1985). This research investigates the differential rates of enzymatic reactions based on enantiomers, providing insights into the biochemical processing of these compounds in living organisms.
Biotransformation by Microorganisms
The compound and its related epoxides have applications in biotransformation studies. Owens et al. (2009) explored the ability of microorganisms to produce highly enantio-enriched epoxyalkanes, indicating potential applications in the synthesis of biologically active chemicals through biological means.
Flame Retardancy in Polymers
In the field of material science, studies such as the one by Wang et al. (2010) have utilized related epoxide structures to enhance flame retardancy in epoxy resin composites. This application is vital in developing safer and more durable materials for various industrial applications.
Propriétés
Nom du produit |
(1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene |
|---|---|
Formule moléculaire |
C14H10O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(1aR,9aS)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m0/s1 |
Clé InChI |
ALTXUIJFJAHUPS-UONOGXRCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]4[C@@H]3O4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



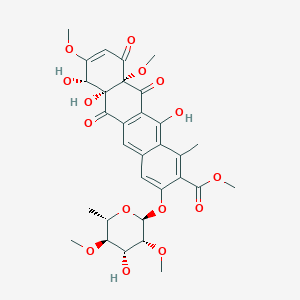
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-4,4-dimethylpentanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1246495.png)

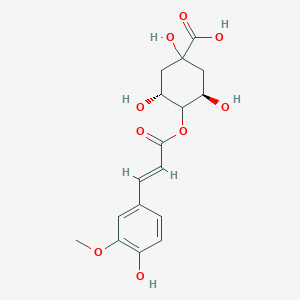

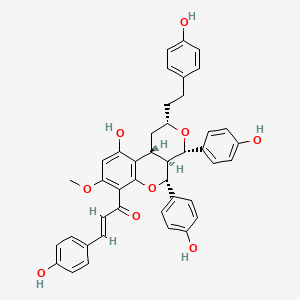

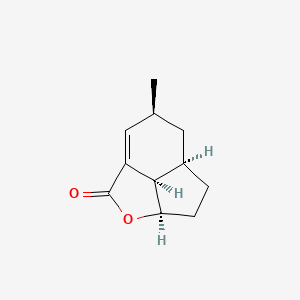
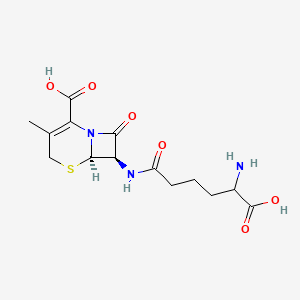
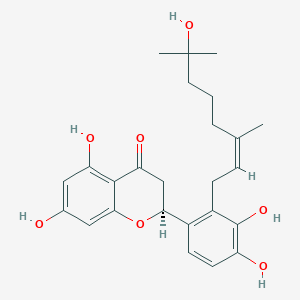
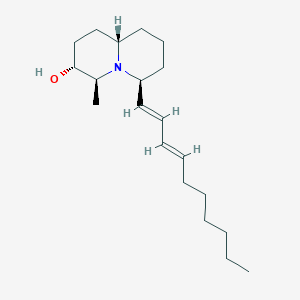

![5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)
